molecular formula C12H19N3OS B12330138 Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-

Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-

Cat. No.: B12330138
M. Wt: 253.37 g/mol
InChI Key: NWAQHPURNXMFFE-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- is a heterocyclic compound with significant importance in various scientific fields This compound is known for its unique structural features, which include a fused pyrimidine and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- can be achieved through several methods. One efficient method involves the reaction of aromatic amines, barbituric acid, and aryl aldehyde under UV365 light in an aqueous-glycerol medium. This catalyst-free synthesis is environmentally benign and offers high yields . The reaction conditions are mild, typically carried out at room temperature under direct irradiation from a UV365 light source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalyst-free conditions makes the process suitable for industrial applications. The scalability of the synthesis method ensures that large quantities of the compound can be produced without significant environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of amines to carbonyl compounds under aqueous conditions, facilitated by the compound itself .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of amines results in the formation of corresponding carbonyl compounds .

Scientific Research Applications

Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity against cancer cells is attributed to its ability to inhibit MDM2 E3 ligase and disrupt the p53-MDM2 binding interaction . This disruption leads to the stabilization and activation of the p53 tumor suppressor protein, which induces apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- can be compared with other similar compounds such as:

The uniqueness of pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- lies in its specific structural configuration and its ability to undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

10-methyl-2-sulfanylidene-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C12H19N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h7-10H,2-6H2,1H3,(H2,13,14,16,17)

InChI Key

NWAQHPURNXMFFE-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCCC2CC3C1NC(=S)NC3=O

Origin of Product

United States

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